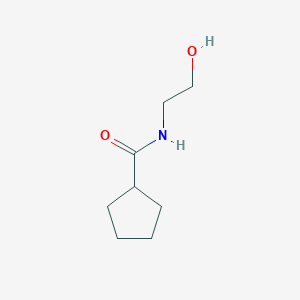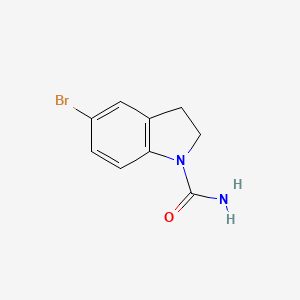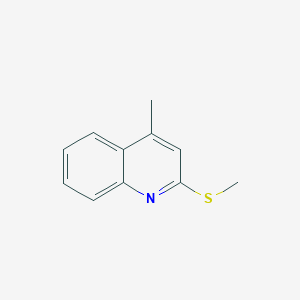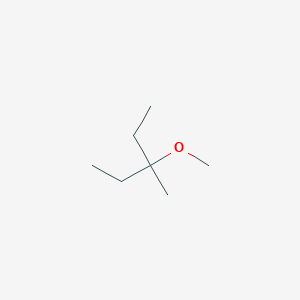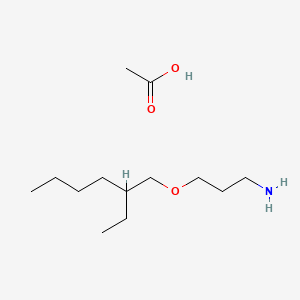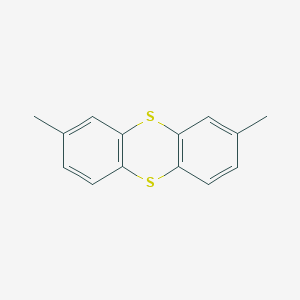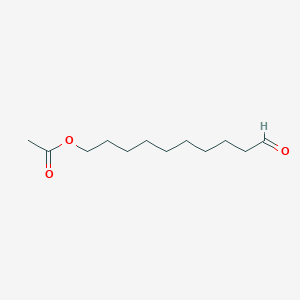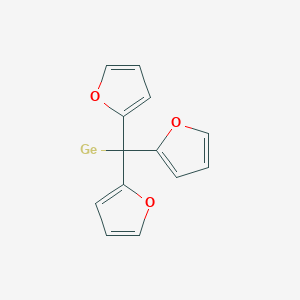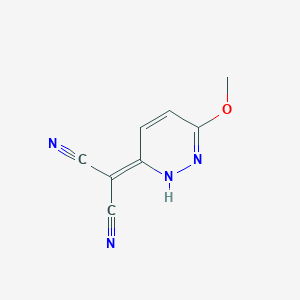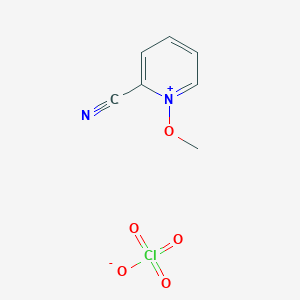![molecular formula C11H18N2O3 B14638983 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one CAS No. 54127-55-8](/img/structure/B14638983.png)
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a hydroxy group and a propoxy group that is further substituted with a propan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, using reagents such as alkyl halides and a base like sodium hydride.
Substitution with Propan-2-ylamino Group: The final step involves the substitution of the propoxy group with a propan-2-ylamino group, which can be achieved through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its beta-blocking properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Atenolol: A beta-blocker with a similar structure but different substituents on the aromatic ring.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with a different structure but similar therapeutic effects.
Uniqueness
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic outcomes.
Properties
CAS No. |
54127-55-8 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)12-6-9(14)7-16-11-5-3-4-10(15)13-11/h3-5,8-9,12,14H,6-7H2,1-2H3,(H,13,15) |
InChI Key |
GVOMGKSVKSMMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
